molecular formula C4H11NO2 B2796738 3-Aminobutane-1,2-diol CAS No. 86187-77-1

3-Aminobutane-1,2-diol

Cat. No.: B2796738
CAS No.: 86187-77-1
M. Wt: 105.137
InChI Key: LDCXMWOWMBOMSM-UHFFFAOYSA-N
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Description

. It is a primary amine and a diol, meaning it contains both an amino group (-NH2) and two hydroxyl groups (-OH). This compound has garnered significant attention in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Aminobutane-1,2-diol can be synthesized through several methods. One common approach involves the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . Another method is the dihydroxylation of alkenes, which can be achieved using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of nitriles or the hydrolysis of nitriles followed by reduction. These methods are preferred due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Aminobutane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in aqueous solution.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines or alcohols.

Scientific Research Applications

3-Aminobutane-1,2-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the synthesis of biologically active molecules and as a precursor in the production of pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

    2-Aminobutane-1,3-diol: Similar structure but different positioning of the amino and hydroxyl groups.

    3-Aminopropane-1,2-diol: One carbon shorter in the chain length.

    4-Aminobutane-1,2,3-triol: Contains an additional hydroxyl group

Uniqueness: 3-Aminobutane-1,2-diol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of an amino group and two hydroxyl groups allows for versatile reactivity and a wide range of applications .

Properties

IUPAC Name

3-aminobutane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2/c1-3(5)4(7)2-6/h3-4,6-7H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCXMWOWMBOMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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